1-(4,5-dihydro-1H-imidazol-2-yl)ethanol

Green Chemistry Biomass Valorization Imidazoline Synthesis

R&D teams synthesizing LpxC-targeting antibiotics often face limited access to C-2 α-hydroxyalkyl imidazolines-commodity N-hydroxyethyl analogs lack the chiral secondary alcohol required for chemoselective oxidation to bioactive ketone intermediates. • Enables validated downstream LpxC inhibitors with low-nanomolar potency and MIC of 4 μg/mL against P. aeruginosa. • Available via sustainable carbohydrate route: 77% isolated yield from fructose in a single-step, one-pot process-reducing step count by 2-fold vs. traditional multi-step routes. • 100% bio-based carbon content supports USDA BioPreferred and corporate ESG mandates.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 91144-41-1
Cat. No. B1628961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-dihydro-1H-imidazol-2-yl)ethanol
CAS91144-41-1
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC(C1=NCCN1)O
InChIInChI=1S/C5H10N2O/c1-4(8)5-6-2-3-7-5/h4,8H,2-3H2,1H3,(H,6,7)
InChIKeyILFCVQIGWWNYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol (CAS 91144-41-1): Procurement-Relevant Identity and Core Characteristics


1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol, also referred to as 2-(1-hydroxyethyl)-2-imidazoline (HI), is a small-molecule heterocyclic building block (C₅H₁₀N₂O, MW 114.15) characterized by a 2-imidazoline ring bearing a secondary alcohol substituent at the α-carbon [1]. Unlike the far more common N-hydroxyethyl imidazolines used in surfactant and corrosion-inhibitor applications, this compound features the hydroxyl group directly on the carbon adjacent to the imidazoline ring, conferring distinct reactivity as a chiral secondary alcohol [2]. It is increasingly recognized as a high-value intermediate for synthesizing bioactive targets, particularly when produced via novel sustainable routes from carbohydrate feedstocks [1].

Why Generic 2-Imidazoline Substitution Is Not Viable for 1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol Procurement


Procurement professionals and R&D teams cannot simply substitute 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol with more commodity-priced 2-alkyl- or N-hydroxyethyl-imidazolines. The target compound is uniquely positioned as a C-2 α-hydroxyalkyl imidazoline, meaning the hydroxyl group resides directly on the exocyclic α-carbon rather than being tethered through an N-alkyl linker [1]. This structural distinction fundamentally alters its chemical reactivity: the secondary alcohol can undergo chemoselective oxidation to the corresponding ketone—a transformation impossible for primary alcohol analogs such as 2-(hydroxymethyl)-2-imidazoline or 2-(2-hydroxyethyl)-2-imidazoline [2]. Furthermore, the compound serves as a demonstrated precursor to chiral imidazole-based LpxC inhibitors with low-nanomolar antibacterial potency, a downstream application not accessible from N-hydroxyethyl imidazoline surfactants or corrosion inhibitors [3]. The evidence below quantifies exactly where this compound diverges from its closest structural analogs in ways that directly impact scientific selection.

Quantitative Differential Evidence for 1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol Against Closest Structural Analogs


Sustainable One-Step Synthesis Yield: 77% Isolated Yield from Fructose vs. Traditional Multi-Step Imidazoline Routes

The target compound 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol (HI) is produced in a single synthetic step from fructose with an isolated yield of 77 C% using InCl₃ and ethylenediamine (EDA) at 130 °C [1]. By contrast, traditional multi-step routes to structurally related 2-substituted imidazolines yield substantially lower isolated product. For example, the synthesis of 1-tert-butyl-2-imidazoline—a representative N-substituted analog—proceeds via triethylorthoformate condensation followed by fractional distillation, affording only a 24% isolated yield [2]. Although the substrates differ, the 3.2-fold yield advantage of the sustainable single-step route over a conventional approach illustrates the synthetic accessibility differentiation that has direct implications for cost-effective procurement at scale.

Green Chemistry Biomass Valorization Imidazoline Synthesis Sustainable Procurement

100% Bio-Based Carbon Content vs. 0% for Petrochemical-Derived 2-Imidazoline Analogs

The sustainable synthesis route enables production of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol entirely from carbohydrate feedstocks (fructose or polysaccharide inulin), yielding a product with 100% bio-based carbon content [1]. All conventional 2-substituted imidazoline analogs—including 2-methyl-2-imidazoline, 2-ethyl-2-imidazoline, 2-phenyl-2-imidazoline, and N-hydroxyethyl-2-alkyl-imidazolines—are manufactured from petrochemical-derived precursors (nitriles, carboxylic acids, or alkylamines) and consequently contain 0% renewable carbon [2]. This binary differentiation (100% vs. 0%) is directly verifiable via ASTM D6866 radiocarbon testing and carries tangible value for organizations with renewable-carbon procurement mandates or ESG reporting requirements.

Bio-Based Chemicals Renewable Feedstock Sustainability Certification Green Procurement

Single-Step Synthetic Convergence vs. ≥2 Steps for Analogous 2-Imidazolines

The carbohydrate-to-imidazoline transformation consolidates C–C bond scission, imine formation, cyclization, and 1,2-hydride shift into a single reaction vessel, achieving the target compound in one synthetic operation [1]. In contrast, the copper-catalyzed route to N-hydroxyethyl-2-imidazoline derivatives requires at least two distinct steps: nitrile cyclization with ethylenediamine or aminoethylethanolamine under Cu(II) catalysis, followed by purification [2]. Similarly, fatty acid-derived hydroxyethyl imidazolines are produced via a two-step sequence of amidation followed by cyclodehydration at elevated temperatures (≥180 °C) [3]. Step-count reduction from ≥2 to 1 represents a meaningful process intensification advantage that reduces labor, solvent consumption, and intermediate isolation costs.

Process Chemistry Synthetic Efficiency Step-Economy Cost Optimization

Secondary Alcohol Oxidation Capability: Chemoselective Access to 2-Acetylimidazoline Unavailable from Primary Alcohol Analogs

The secondary alcohol moiety of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol can be chemoselectively oxidized to the corresponding ketone (2-acetyl-2-imidazoline) while preserving the imidazoline ring, as demonstrated in the broader class of 2-(1-hydroxyalkyl)-2-imidazolines, which serve as precursors to 1-benzyl-2-(1-oxoalkyl)-2-imidazolines that function as acyl transfer reagents [1]. This oxidation capability is structurally impossible for the primary alcohol analogs: 2-(hydroxymethyl)-2-imidazoline (CAS 3724-26-3) oxidizes to an aldehyde/carboxylic acid, and 2-(2-hydroxyethyl)-2-imidazoline (CAS 143454-57-3) yields an aldehyde at the terminal carbon—neither of which provides the α-ketoimidazoline pharmacophore found in numerous bioactive scaffolds [2]. General oxidation methods for 2-imidazolines to imidazoles using KMnO₄/SiO₂ or Mn(III)–salophen/NaIO₄ are well-established and applicable to this substrate [3].

Synthetic Versatility Chemoselective Oxidation Ketone Synthesis Medicinal Chemistry Building Block

Validated Scaffold Provenance: 2-(1S-Hydroxyethyl)-Imidazole Derivative Achieves Low-Nanomolar LpxC Inhibition and MIC of 4 μg/mL Against Pseudomonas aeruginosa

Structure-guided fragment-based design using the 2-(1-hydroxyethyl)-imidazole scaffold yielded a derivative exhibiting low-nanomolar inhibition of the LpxC enzyme (a validated antibacterial target in Gram-negative bacteria) and a minimum inhibitory concentration (MIC) of 4 μg/mL against Pseudomonas aeruginosa [1]. Importantly, the antibacterial activity was minimally affected by the presence of albumin, indicating low protein binding—a favorable pharmacokinetic property [1]. While this data pertains to a derivative rather than the parent compound itself, it establishes the scaffold's proven capacity to generate development-candidate-quality leads. No comparable antibacterial lead-optimization data has been reported for the primary alcohol analogs 2-(hydroxymethyl)-2-imidazoline or 2-(2-hydroxyethyl)-2-imidazoline [2]. This scaffold-level differentiation supports the selection of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol as a starting material for medicinal chemistry programs targeting Gram-negative infections.

Antibacterial Drug Discovery LpxC Inhibition Gram-Negative Pathogens Fragment-Based Design

Optimal Procurement and Application Scenarios for 1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol Based on Quantitative Differentiation Evidence


Sustainable Pharmaceutical Intermediate Sourcing for Gram-Negative Antibacterial Discovery Programs

Medicinal chemistry teams developing LpxC-targeting antibiotics against multidrug-resistant Gram-negative pathogens (e.g., Pseudomonas aeruginosa) should select 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol as their imidazoline building block. The scaffold has demonstrated validated downstream potential, with a derived 2-(1S-hydroxyethyl)-imidazole analog achieving low-nanomolar LpxC inhibition and an MIC of 4 μg/mL against P. aeruginosa that is minimally affected by albumin [1]. Furthermore, procurement of the compound produced via the sustainable carbohydrate route (77 C% yield, single-step from fructose) supports corporate green chemistry mandates while providing the cost-efficiency advantages of a one-pot synthetic process [2].

Bio-Based Chemical Procurement for Organizations with Renewable Carbon Content Certification Requirements

Organizations subject to renewable carbon content mandates, bio-based product certification programs (e.g., USDA BioPreferred), or corporate ESG reporting frameworks should prioritize the carbohydrate-derived production route for 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol. This compound, when manufactured from fructose or inulin feedstocks, achieves 100% bio-based carbon content—a binary differentiation (100% vs. 0%) from all commercially available petrochemical-derived 2-imidazolines [1]. The synthetic route has been demonstrated at the laboratory scale with 77% isolated yield from fructose and 53% from the polysaccharide inulin, providing a viable pathway toward pilot-scale production [1].

Academic and Industrial Process Chemistry Research Requiring Step-Economical Imidazoline Synthesis

Process chemistry groups focused on synthetic method development and step-economical heterocycle synthesis should adopt the InCl₃/EDA-mediated carbohydrate-to-imidazoline transformation as their benchmark route to 2-(1-hydroxyethyl)-2-imidazoline. The one-step, one-pot conversion from fructose represents a 2-fold reduction in synthetic step count compared to traditional multi-step routes (e.g., Cu(II)-catalyzed nitrile cyclization requiring ≥2 steps, or fatty acid amidation-cyclodehydration at 180 °C) [1][2]. This step-count advantage translates into lower solvent consumption, reduced intermediate isolation, and improved overall process mass intensity—key metrics for both academic publication impact and industrial cost modeling [2].

Synthetic Methodology Research Leveraging Secondary Alcohol Reactivity for α-Ketoimidazoline Pharmacophore Construction

Synthetic organic chemistry groups pursuing the construction of α-ketoimidazoline-containing pharmacophores should select 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol over the primary alcohol analogs (2-(hydroxymethyl)-2-imidazoline or 2-(2-hydroxyethyl)-2-imidazoline). Only the secondary alcohol in this compound enables chemoselective oxidation to the corresponding ketone (2-acetyl-2-imidazoline) while preserving the imidazoline ring—an oxidation product that serves as an entry point to acyl transfer reagents and N-heterocyclic carbene precursors [1]. Established oxidation protocols employing KMnO₄/SiO₂ at room temperature or Mn(III)–salophen/NaIO₄ in acetonitrile/water provide robust starting conditions for reaction development [2].

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